![molecular formula C9H14ClNO3 B14861150 [4,5-Bis(hydroxymethyl)-2-methylpyridin-3-yl]methanol hydrochloride](/img/structure/B14861150.png)
[4,5-Bis(hydroxymethyl)-2-methylpyridin-3-yl]methanol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4,5-Bis(hydroxymethyl)-2-methylpyridin-3-yl]methanol hydrochloride: is a chemical compound with a complex structure that includes multiple hydroxymethyl groups attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4,5-Bis(hydroxymethyl)-2-methylpyridin-3-yl]methanol hydrochloride typically involves multi-step organic reactions. The initial steps often include the formation of the pyridine ring followed by the introduction of hydroxymethyl groups. Common reagents used in these reactions include formaldehyde and methylating agents under controlled conditions to ensure the correct substitution pattern on the pyridine ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including batch reactors and continuous flow systems. The reaction conditions are optimized to maximize yield and purity, often involving catalysts and specific temperature and pressure conditions to facilitate the desired chemical transformations.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxymethyl groups can undergo oxidation to form aldehyde or carboxylic acid derivatives.
Reduction: The compound can be reduced to form various alcohol derivatives.
Substitution: The pyridine ring can undergo substitution reactions, where the hydroxymethyl groups can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used under acidic or basic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce various alcohols.
Scientific Research Applications
Chemistry: In chemistry, [4,5-Bis(hydroxymethyl)-2-methylpyridin-3-yl]methanol hydrochloride is used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways due to its structural similarity to naturally occurring metabolites.
Medicine: In medicine, the compound’s potential therapeutic properties are being explored. It may serve as a precursor for the development of new drugs targeting specific biochemical pathways.
Industry: Industrially, this compound can be used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of [4,5-Bis(hydroxymethyl)-2-methylpyridin-3-yl]methanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxymethyl groups can form hydrogen bonds with active sites, influencing the compound’s binding affinity and activity. The pathways involved may include metabolic processes where the compound acts as a substrate or inhibitor.
Comparison with Similar Compounds
Pyridoxine (Vitamin B6): Shares a similar pyridine ring structure with hydroxymethyl groups.
Nicotinamide: Another pyridine derivative with biological significance.
Uniqueness: What sets [4,5-Bis(hydroxymethyl)-2-methylpyridin-3-yl]methanol hydrochloride apart is its specific substitution pattern and the presence of multiple hydroxymethyl groups, which confer unique chemical and biological properties. This makes it a valuable compound for targeted research and industrial applications.
Properties
Molecular Formula |
C9H14ClNO3 |
|---|---|
Molecular Weight |
219.66 g/mol |
IUPAC Name |
[4,5-bis(hydroxymethyl)-6-methylpyridin-3-yl]methanol;hydrochloride |
InChI |
InChI=1S/C9H13NO3.ClH/c1-6-8(4-12)9(5-13)7(3-11)2-10-6;/h2,11-13H,3-5H2,1H3;1H |
InChI Key |
XDVFXCJAUYZYGB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C(=C1CO)CO)CO.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5,7-Dihydrofuro[3,4-D]pyrimidin-2-ylmethanamine](/img/structure/B14861075.png)

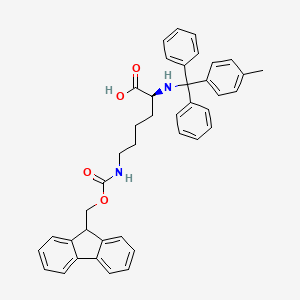
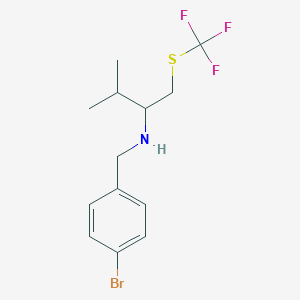
![N-[3-(Acetylamino)-5-(chloromethyl)phenyl]acetamide](/img/structure/B14861093.png)
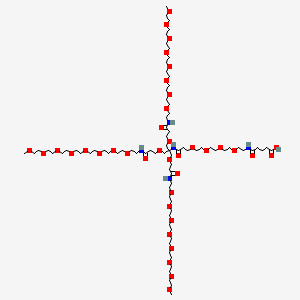

![(4S)-3-[5-(4-fluorophenyl)pentanoyl]-4-phenyl-1,3-oxazolidin-2-one](/img/structure/B14861118.png)
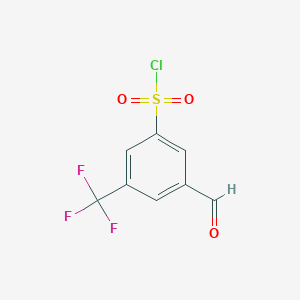
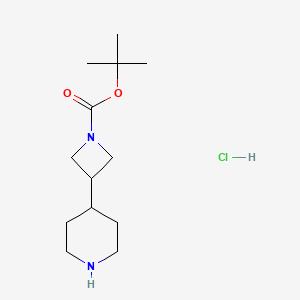
![2-Chloro-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine-4-carbaldehyde](/img/structure/B14861140.png)

![(3S)-1-[3-(difluoromethoxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B14861147.png)
